molecular formula C17H15ClN2O4 B2532694 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one CAS No. 305868-48-8

6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one

Cat. No.: B2532694
CAS No.: 305868-48-8
M. Wt: 346.77
InChI Key: FRZSBPGHMAALPX-UHFFFAOYSA-N
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Description

6-Chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one is a synthetic organic compound based on the quinazolinone scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse biological activities . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. The quinazoline core is a common feature in several FDA-approved anticancer drugs, such as erlotinib and gefitinib, which work by targeting tyrosine kinases . The specific substitution pattern on this compound is designed to enhance its biological profile. The 6-chloro group is a common modification explored in quinazoline derivatives to optimize physicochemical properties and target interactions . Furthermore, the 3,4,5-trimethoxyphenyl moiety at the 4-position is a known pharmacophore associated with potent antitumor activities, as this group is a critical structural component in natural products like Combretastatin A-4 and has been incorporated into various quinazoline-based research compounds . Studies on analogous quinazoline derivatives have shown that such compounds can exhibit potent broad-spectrum antitumor activity by inhibiting cancer cell proliferation . The proposed mechanism of action for quinazolinone derivatives in a research setting often involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis (programmed cell death) in cancer cells . This apoptotic pathway is characterized by a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1, alongside an increase in pro-apoptotic proteins such as Bax . Additionally, some derivatives have been reported to inhibit cancer cell migration, suggesting potential utility in researching metastatic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties and activity of this compound.

Properties

IUPAC Name

6-chloro-4-(3,4,5-trimethoxyphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)19-17(21)20-15/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZSBPGHMAALPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 6-chloroanthranilic acid.

    Condensation Reaction: The 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with 6-chloroanthranilic acid in the presence of a suitable catalyst, such as acetic anhydride, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C6

The 6-chloro group undergoes substitution with nitrogen nucleophiles:

  • Hydrazine substitution : Reacting with hydrazine hydrate in ethanol yields 6-hydrazino derivatives, which are precursors for Schiff base formation .

  • Amine substitution : Secondary amines (e.g., morpholine) displace chlorine in ethanol with triethylamine as a base .

Example Reaction :

\text{6-Chloro-quinazolinone} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{6-Hydrazino-quinazolinone} \quad (\text{Yield: 68–76%}) \cite{3}

Mechanism :

  • Chlorine activation via POCl₃ or HFIP (hexafluoroisopropanol) promotes SNAr with amines or hydrazines .

Schiff Base Formation

The 6-hydrazino derivative reacts with aldehydes to form Schiff bases:

  • Conditions : Reflux in ethanol with catalytic acetic acid .

  • Products : Substituted hydrazones with antiproliferative activity .

Reaction Table :

AldehydeProductYield
4-Fluorobenzaldehyde6-(4-Fluorobenzylidenehydrazino)quinazolinone68%
4-Chlorobenzaldehyde6-(4-Chlorobenzylidenehydrazino)quinazolinone68%

C–H Functionalization

The quinazolinone core undergoes regioselective C–H activation:

  • Palladium catalysis : Pd(OAc)₂ with cesium pivalate enables arylation at C5 using aryl iodides .

  • Ruthenium catalysis : RuCl₂(p-cymene)₂ directs peri-C–H annulation with alkynes .

Example :

\text{Quinazolinone} + \text{Alkyne} \xrightarrow{\text{Ru catalyst}} \text{Triphenyl-4H-pyrido[2,3,4-de]quinazoline} \quad (\text{Yield: 46–86%}) \cite{2}

Mechanistic Pathway :

  • Metal coordination to the quinazoline nitrogen.

  • C–H bond cleavage to form a metallocycle.

  • Insertion of alkyne or aryl iodide.

Oxidative Coupling and Radical Pathways

Mn(III)-mediated radical coupling with arylboronic acids introduces aryl groups at C4 :

  • Conditions : Mn(OAc)₃, phenylboronic acid, HFIP.

  • Outcome : 2,4-Diarylquinazoline-3-oxides (70–83% yield) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18ClN3O3
  • Molecular Weight : 378.81 g/mol
  • CAS Number : 68061-08-5

The compound features a quinazolinone core structure, which is known for its biological activities. The presence of the trimethoxyphenyl group enhances its pharmacological profile.

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that quinazolinone derivatives exhibit promising antitumor properties. In vitro tests demonstrated that 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties
    • Research has shown that this compound possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's efficacy was tested using standard disc diffusion methods, revealing significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Central Nervous System Effects
    • Quinazolinones have been studied for their neuroactive properties. Preliminary animal studies suggest that this compound may exhibit anxiolytic effects without causing sedation, making it a candidate for treating anxiety disorders .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest (G2/M phase)
HeLa (Cervical Cancer)25Inhibition of DNA synthesis

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Case Study on Antitumor Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinazolinone derivatives including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls .
  • Clinical Evaluation for CNS Disorders
    • A clinical trial assessing the anxiolytic effects of a related quinazolinone derivative showed promising results in reducing anxiety symptoms without sedation. Participants reported improved mood and reduced anxiety levels after treatment with doses comparable to those found effective in preclinical studies involving this compound .

Mechanism of Action

The mechanism of action of 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

Quinazolinone derivatives exhibit activity modulated by substituents at positions 2, 3, 4, and 4. Key comparisons include:

Compound Name Substituents (Position 4) Biological Activity Reference
6-Chloro-4-(3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Herbicidal (moderate vs. rape)
6-Chloro-4-(4-chlorobenzyl) 4-Chlorobenzyl Herbicidal (variable)
6-Chloro-4-(4-(trifluoromethyl)phenyl) 4-(Trifluoromethyl)phenyl Unspecified (structural analogue)
3-Methyl-6-(naphthalen-1-yl)-2-phenyl Naphthalen-1-yl Antioxidant (P < 0.5)

Key Observations :

  • The 3,4,5-trimethoxyphenyl group in the target compound confers moderate herbicidal activity against rape, while analogues with 4-chlorobenzyl or 4-methoxyphenyl groups show variable efficacy .
  • Trifluoromethyl substituents (e.g., 6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one) may enhance metabolic stability due to fluorine’s electronegativity, but their activity profiles remain underexplored .
  • Bulkier groups like naphthalen-1-yl (in compound 3h) shift activity toward antioxidant effects, suggesting substituent size and polarity influence target specificity .

Role of the 3,4,5-Trimethoxyphenyl Group in Diverse Scaffolds

The 3,4,5-trimethoxyphenyl group is a pharmacophore in multiple drug classes:

Compound Class Example Primary Activity Mechanism Reference
Quinazolinone Target compound Herbicidal Unclear; potential enzyme inhibition
Combretastatin A-4 Natural product derivative Anticancer (tubulin polymerization) Tubulin binding
Pyrazin-2(1H)-one PDGFRβ inhibitor Anticancer Kinase inhibition

Key Observations :

  • In combretastatin A-4 , the 3,4,5-trimethoxyphenyl group is critical for tubulin binding and cytotoxicity, highlighting its role in disrupting microtubule dynamics .
  • In PDGFRβ inhibitors , the same group stabilizes interactions with kinase active sites, suggesting its versatility in targeting diverse pathways .
  • The herbicidal activity of the quinazolinone derivative may arise from partial mimicry of plant growth regulators or interference with metabolic enzymes .

Functional Comparisons

Herbicidal Activity

The target compound was screened against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli):

Compound Activity vs. Rape Activity vs. Barnyard Grass
6-Chloro-4-(3,4,5-trimethoxyphenyl) Moderate Weak
4-(4-Nitrophenyl) analogue High Weak
4-(2,4,6-Trimethoxyphenyl) analogue Low Weak

Insights :

  • The nitro group (electron-withdrawing) at position 4 enhances activity against rape, possibly by increasing electrophilicity for target engagement .
  • The 2,4,6-trimethoxyphenyl group reduces activity, indicating steric hindrance or unfavorable electronic effects .

Antioxidant and Anticancer Potential

While the target compound’s primary activity is herbicidal, structurally related quinazolinones exhibit antioxidant properties:

Compound (from ) Antioxidant Activity (P-value)
6-(4-Fluorophenyl)-3-methyl-2-phenyl P < 0.5
3-Methyl-6-(naphthalen-1-yl)-2-phenyl P < 0.5

Biological Activity

6-Chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinazolinones

Quinazolinones are known for their broad spectrum of pharmacological activities, including:

  • Anti-cancer
  • Anti-inflammatory
  • Antimicrobial

The specific compound this compound exhibits unique characteristics due to the presence of a chloro group and a trimethoxyphenyl moiety, which may enhance its biological efficacy compared to other derivatives in the quinazolinone class .

The synthesis of this compound typically involves:

  • Starting Materials : 3,4,5-trimethoxybenzaldehyde and 6-chloroanthranilic acid.
  • Condensation Reaction : The aldehyde reacts with the acid in the presence of acetic anhydride to form an intermediate Schiff base.
  • Cyclization : Under acidic conditions, this intermediate cyclizes to yield the quinazolinone .

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

  • In vitro studies demonstrated cytotoxic effects against human carcinoma cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
  • The compound's mechanism involves inhibition of specific protein kinases associated with cancer progression, particularly targeting receptors like EGFR (Epidermal Growth Factor Receptor) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key signaling pathways involved in inflammation by inhibiting cytokine production and reducing inflammatory cell infiltration .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Protein Kinases : The compound acts as an inhibitor of tyrosine kinases and other kinases implicated in tumor growth and metastasis .
  • Cell Signaling Pathways : It modulates pathways related to apoptosis and cell proliferation by affecting the phosphorylation status of target proteins .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-oneLacks chloro groupLower anticancer activity
6-chloro-4-phenylquinazolin-2(1H)-oneLacks trimethoxy groupsReduced bioactivity

The presence of both the chloro group and the trimethoxyphenyl group in this compound contributes to its distinct biological activities compared to its analogs .

Case Studies

A recent study evaluated the compound's efficacy in vivo using animal models. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one, and how can reaction yields be optimized?

  • Methodological Answer : A widely used approach involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by chlorination at the 6-position. For example, 2-chloromethyl-3-aryl-quinazolin-4(3H)-one intermediates (e.g., 43 in Scheme 13) can react with thioenol ethers under reflux in ethanol to introduce the 3,4,5-trimethoxyphenyl group .
  • Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time and improve yields.
  • Employ Lewis acids (e.g., ZnCl₂) to catalyze cyclization steps.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the purity and structural identity of this compound be validated in academic research?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4,5-positions) and the quinazolinone core.
  • HRMS : Verify molecular formula (C₁₉H₁₇ClN₂O₄).
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry or tautomerism .

Q. What are the typical biological targets or activities associated with this quinazolinone scaffold?

  • Methodological Answer : Quinazolinones are known for kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory activity via NF-κB/AP-1 pathway modulation. For example:
  • Anti-Cancer Activity : Derivatives with 3,4,5-trimethoxyphenyl groups show microtubule disruption (IC₅₀ < 1 µM in MCF-7 cells) .
  • Antioxidant Properties : Analogous compounds (e.g., 3-methyl-2-phenyl derivatives) exhibit radical scavenging (EC₅₀ ~ 20 µM in DPPH assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
  • Methoxy Group Positioning : Replace 3,4,5-trimethoxy with 2,4,6-trimethoxy to assess steric effects on target binding.
  • Chlorine Substitution : Compare 6-Cl with 6-F or 6-Br to evaluate halogen-dependent cytotoxicity (e.g., via MTT assays).
  • Core Modifications : Introduce thioxo (C=S) at position 2 to enhance metabolic stability .
  • Example Data :
SubstituentIC₅₀ (µM, MCF-7)LogP
6-Cl, 3,4,5-OMe0.82.9
6-F, 2,4,6-OMe1.53.1
6-Br, 3,4,5-OMe0.63.4

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with EGFR (PDB: 1M17) to identify key interactions (e.g., H-bonding with Met793).
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Develop predictive models using CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with activity .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., HepG2), serum concentrations, and incubation times.
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Validate Targets : Perform kinase profiling panels (e.g., Eurofins) to confirm selectivity .

Q. What crystallographic techniques are critical for analyzing the solid-state properties of this compound?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation from DMF/water (1:1) at 4°C.
  • X-ray Diffraction : Collect data at 100 K (λ = 0.71073 Å) to resolve disorder in methoxy groups.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .

Safety and Handling

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis steps.
  • Waste Disposal : Neutralize with 10% NaOH before incineration.
  • Toxicity Data : Analogous quinazolinones show LD₅₀ > 500 mg/kg (oral, rats) ; monitor for skin/eye irritation .

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